An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Properties, Synthesis, and Reactivity for Advanced Research
An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Properties, Synthesis, and Reactivity for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide serves as a comprehensive technical resource on 4-hydroxybut-2-ynoic acid, a trifunctional building block of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but a deeper understanding of the causality behind its chemical behavior and synthetic utility, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.
Core Molecular Characteristics
4-Hydroxybut-2-ynoic acid (CAS No. 7218-52-2) is a compact molecule featuring a carboxylic acid, a primary alcohol, and an internal alkyne. This unique combination of functional groups within a four-carbon chain imparts a rigid structure and a rich, versatile reactivity profile, making it a valuable precursor for a variety of complex molecular architectures.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-hydroxybut-2-ynoic acid is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and reaction conditions. The predicted pKa of its unsaturated analogue, 4-hydroxybut-2-enoic acid, is 4.31[1], suggesting that 4-hydroxybut-2-ynoic acid is a moderately strong organic acid.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃ | [2][3] |
| Molecular Weight | 100.07 g/mol | [2][3] |
| Melting Point | 115-116 °C | [2] |
| Boiling Point (Predicted) | 319.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [2] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly) | ChemicalBook |
| Storage Temperature | 2-8°C | [2] |
Synthesis of 4-Hydroxybut-2-ynoic Acid: A Tale of Two Strategies
The synthesis of 4-hydroxybut-2-ynoic acid can be approached from two primary starting materials, each with its own set of advantages and considerations. The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
The Propiolic Alcohol Approach: Carboxylation of an Acetylide
A common and direct method involves the carboxylation of the lithium salt of propargyl alcohol. This method leverages the acidity of the terminal alkyne proton.
Caption: Synthesis via carboxylation of propargyl alcohol.
Experimental Protocol: Synthesis of Methyl 4-Hydroxy-2-butynoate (as an example of the propiolic alcohol approach)
This protocol is adapted from a reliable Organic Syntheses procedure for the methyl ester, which can be hydrolyzed to the desired acid.
Self-Validating System: This protocol includes steps for protecting the alcohol, which is crucial for preventing side reactions with the Grignard reagent, and for deprotection to yield the final product. The success of each step can be monitored by thin-layer chromatography (TLC).
-
Protection of Propargyl Alcohol: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add dihydropyran. Add a catalytic amount of p-toluenesulfonic acid. Slowly add propargyl alcohol while maintaining the temperature. The reaction is exothermic. Stir until the reaction is complete (monitored by TLC). The product, tetrahydro-2-(2-propynyloxy)-2H-pyran, can be purified by distillation.
-
Grignard Formation and Carboxylation: Prepare a Grignard reagent from ethyl bromide and magnesium in anhydrous diethyl ether. To this, add the protected propargyl alcohol in anhydrous tetrahydrofuran. Stir the mixture, then pour it over crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.
-
Workup and Esterification: Acidify the reaction mixture with aqueous acid (e.g., H₂SO₄) and extract with an organic solvent. The crude acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Deprotection and Purification: The tetrahydropyranyl protecting group is removed by stirring with a cation exchange resin (H⁺ form) in methanol. After filtration and removal of the solvent, the product, methyl 4-hydroxy-2-butynoate, is purified by distillation.
The 1,4-Butynediol Approach: Selective Oxidation
An alternative, industrially scalable method involves the selective oxidation of one of the primary alcohol groups of 1,4-butynediol.[4] This approach avoids the use of pyrophoric organolithium reagents.
Caption: Synthesis via selective oxidation of 1,4-butynediol.
Experimental Protocol: TEMPO-Catalyzed Oxidation of 1,4-Butynediol
This protocol is based on the methodology described in Chinese patent CN113651684A.[4]
Self-Validating System: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product. The selectivity of the reaction is a key validation point, aiming to minimize the formation of butynedioic acid.
-
Reaction Setup: In a reaction vessel, dissolve 1,4-butynediol in a suitable organic solvent (e.g., acetonitrile).
-
Catalyst Addition: Add the N-O free radical catalyst (e.g., TEMPO or a derivative) and a ferrous or ferric salt catalyst (e.g., FeCl₃).
-
Oxidation: Continuously introduce air or oxygen into the reaction mixture while stirring. Maintain the reaction temperature as specified in the patent.
-
Monitoring and Workup: Monitor the reaction until completion. After the reaction, the product can be isolated by standard workup procedures, which may include solvent removal, extraction, and crystallization.
The Trifunctional Reactivity of 4-Hydroxybut-2-ynoic Acid
The synthetic utility of 4-hydroxybut-2-ynoic acid stems from the distinct reactivity of its three functional groups. This allows for a wide range of transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[2]
Caption: Overview of the reactivity of 4-hydroxybut-2-ynoic acid.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, which involves reacting it with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and often the alcohol is used as the solvent to drive the equilibrium towards the product.
-
Amidation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC, EDC), yields amides. This is a cornerstone reaction in peptide synthesis and the formation of many pharmaceutical compounds.
Reactions of the Alkyne Group
The internal alkyne is a hub for carbon-carbon bond formation and the introduction of new functional groups.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of complex frameworks.[5] While 4-hydroxybut-2-ynoic acid has an internal alkyne, it can be synthesized from propargyl alcohol, which is a terminal alkyne and readily undergoes Sonogashira coupling.[6]
-
Click Chemistry: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery.
-
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings, which are prevalent in many biologically active molecules.
Reactions of the Alcohol Group
The primary alcohol can be oxidized or used as a nucleophile.
-
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid can be achieved using a variety of reagents (e.g., PCC, Swern oxidation).
-
Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis.
Intramolecular Reactions: The Gateway to Heterocycles
One of the most valuable transformations of 4-hydroxybut-2-ynoic acid and its derivatives is intramolecular cyclization, or lactonization, to form butenolides. Butenolides are a class of unsaturated γ-lactones that are core structures in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer and anti-HIV properties.[7]
The synthesis of butenolides can be achieved from 4-hydroxy-2-alkynoates through various catalytic methods, including ruthenium-catalyzed Alder-ene additions.[8]
Applications in Drug Discovery and Development
4-Hydroxybut-2-ynoic acid is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities. For instance, derivatives of 4-hydroxybutanoic acid have been synthesized as ligands for γ-hydroxybutyrate (GHB) receptors, with potential applications in treating sleep disorders and anxiety.[9]
The butenolide core, readily accessible from 4-hydroxybut-2-ynoic acid, is a well-established pharmacophore. The development of efficient synthetic routes to substituted butenolides is an active area of research, with the aim of creating libraries of compounds for screening against various biological targets.[7]
Safety and Handling
4-Hydroxybut-2-ynoic acid is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[2] Keep container tightly closed.
Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
4-Hydroxybut-2-ynoic acid is a potent and versatile building block for organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex and biologically relevant molecules, particularly heterocyclic compounds like butenolides. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in research and development, especially in the pursuit of novel therapeutics. This guide provides a solid foundation for scientists and researchers to confidently and effectively utilize this valuable chemical entity in their work.
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